Cas no 877637-29-1 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate)

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate 化学的及び物理的性質
名前と識別子
-
- 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate
- [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate
- CHEMBL1362319
- MLS000685798
- AKOS024654871
- AB00615842-02
- HMS2775J05
- SR-01000020478-1
- SMR000324315
- SR-01000020478
- F2510-0232
- 877637-29-1
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylacetate
-
- インチ: 1S/C18H14N2O4S/c21-15-10-14(12-25-18-19-7-4-8-20-18)23-11-16(15)24-17(22)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2
- InChIKey: WYHMCRVTEKEPHM-UHFFFAOYSA-N
- ほほえんだ: C(OC1C(=O)C=C(CSC2=NC=CC=N2)OC=1)(=O)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 354.06742811g/mol
- どういたいしつりょう: 354.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2510-0232-10μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-1mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-3mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-5μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-4mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-100mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-2mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-30mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-75mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2510-0232-5mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate |
877637-29-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate 関連文献
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetateに関する追加情報
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate (CAS No. 877637-29-1): An Overview
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate (CAS No. 877637-29-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as OPPM-PY, is a member of the pyranopyrimidine family and has been extensively studied for its biological activities, particularly in the areas of anticancer and anti-inflammatory research.
The chemical structure of 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate is characterized by a pyranopyrimidine core with a phenylacetic acid moiety attached to the C3 position. The presence of the pyrimidine ring and the sulfur-containing substituent at the C6 position imparts significant stability and reactivity to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of OPPM-PY in various biological systems. One notable area of research is its anticancer properties. In vitro experiments have shown that OPPM-PY exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer activity, OPPM-PY has also demonstrated anti-inflammatory properties. Preclinical studies have indicated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate has been evaluated in several animal models. Results have shown that it exhibits good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the liver and tumor sites. These properties make it a promising candidate for further clinical development.
Toxicity studies have also been conducted to assess the safety profile of OPPM-PY. In both in vitro and in vivo models, it has been found to be well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support its potential for use in human clinical trials.
The synthesis of 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate involves a multi-step process that includes the formation of the pyranopyrimidine core followed by functionalization with the phenylacetic acid moiety. Various synthetic routes have been explored to optimize yield and purity, with recent advancements focusing on environmentally friendly methods such as green chemistry approaches.
In conclusion, 4-oxo-6-(pyrimidin-2-ylysulfanyl)methyl-4H-pyran-3-y 2-phnylacetic acid (CAS No. 877637-29-) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its potent biological activities and favorable pharmacokinetic properties, make it an exciting candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential, paving the way for its eventual use in clinical settings.
877637-29-1 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-phenylacetate) 関連製品
- 1353504-07-0(1-Piperazin-1-ylacetone dihydrochloride)
- 55954-27-3(Benzeneacetamide,2,4-dichloro-)
- 850079-91-3(4-(pentan-3-yl)pyrrolidin-2-one)
- 324758-89-6(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide)
- 1186195-27-6(Ethyl 4-bromo-2-(trifluoromethoxy)benzoate)
- 1805147-72-1(2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine)
- 2770554-42-0((9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate)
- 2228640-71-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 2171426-08-5((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 2171739-49-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(pyrrolidin-1-yl)ethylcarbamoyl}propanoic acid)




